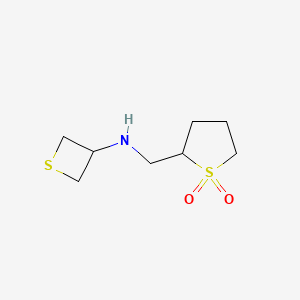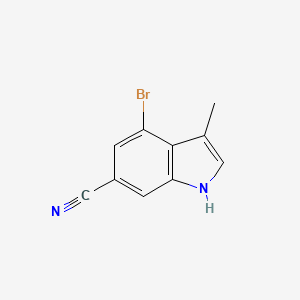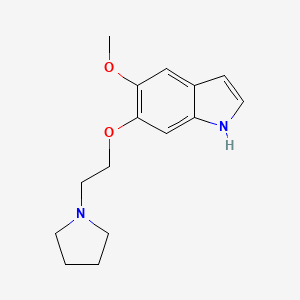
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy group at the 5-position and the ethoxy group at the 6-position. The pyrrolidin-1-yl group is then attached to the ethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles.
Wissenschaftliche Forschungsanwendungen
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole can be compared with other indole derivatives, such as:
5-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the ethoxy group at the 6-position.
6-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the methoxy group at the 5-position.
5-methoxy-6-(2-(morpholin-1-yl)ethoxy)-1H-indole: Similar structure but has a morpholin-1-yl group instead of a pyrrolidin-1-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H20N2O2 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
5-methoxy-6-(2-pyrrolidin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-10-12-4-5-16-13(12)11-15(14)19-9-8-17-6-2-3-7-17/h4-5,10-11,16H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
YDVRGRRIBJROLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



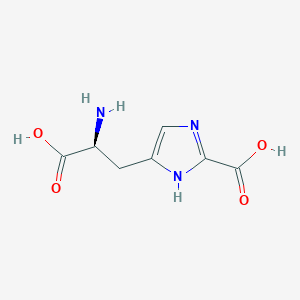

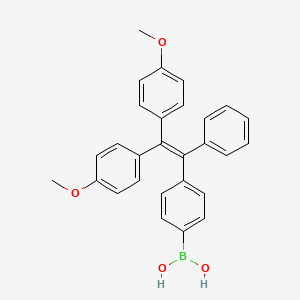

![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)

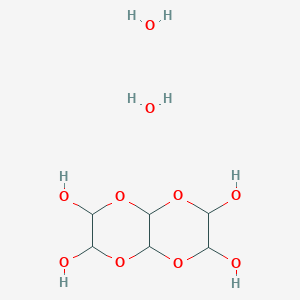
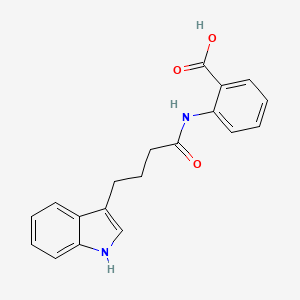
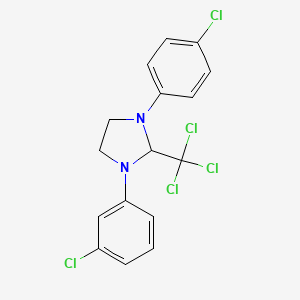

![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
